ent-Atorvastatin

Beschreibung

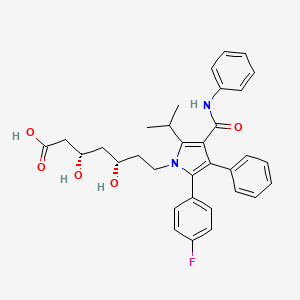

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134523-03-8 (calcium salt) | |

| Record name | Atorvastatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110862-48-1, 501121-34-2 | |

| Record name | Atorvastatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110862481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ent-Atorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501121342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENT-ATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H272PQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATORVASTATIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36TN91XZ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: ent-Atorvastatin (Impurity E)

The following technical guide provides an in-depth analysis of ent-Atorvastatin, the (3S,5S)-enantiomer of the widely prescribed HMG-CoA reductase inhibitor. This document is structured for researchers and analytical scientists focusing on chiral purity, impurity profiling, and stereoselective pharmacology.

Chemical Structure, Pharmacological Inactivity, and Analytical Separation

Executive Summary

ent-Atorvastatin (CAS: 501121-34-2) is the enantiomer of Atorvastatin.[1][2][3] While the therapeutic drug (Lipitor) exists as the calcium salt of the (3R,5R) isomer, ent-Atorvastatin represents the (3S,5S) configuration. In the context of pharmaceutical development, it is classified as a chiral impurity (specifically Impurity E in the European Pharmacopoeia) and a critical reference standard. Unlike its eutomer, ent-Atorvastatin exhibits negligible affinity for HMG-CoA reductase, making its stringent control in drug substances essential for regulatory compliance and dosage uniformity.

Chemical Structure & Stereochemistry

The pharmacological efficacy of statins is strictly dictated by the stereochemistry of the dihydroxyheptanoic acid side chain, which mimics the substrate HMG-CoA.

-

Eutomer (Active Drug): (3R,5R)-Atorvastatin.[1][4][5] The hydroxyl groups at C3 and C5 are oriented to form specific hydrogen bonds with residues (e.g., Ser-565, Glu-559) within the enzyme's catalytic pocket.

-

Distomer (ent-Atorvastatin): (3S,5S)-Atorvastatin.[1][3] The inversion of these centers disrupts the spatial arrangement required for high-affinity binding, resulting in a "steric clash" that prevents effective inhibition.

Structural Comparison Table

| Feature | Atorvastatin (Therapeutic) | ent-Atorvastatin (Distomer) |

| IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

| Stereocenters | 3R, 5R | 3S, 5S |

| CAS (Free Acid) | 134523-00-5 | 501121-34-2 |

| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₃H₃₅FN₂O₅ |

| Molecular Weight | 558.64 g/mol | 558.64 g/mol |

| Specific Rotation | [α]D ≈ -9.6° (c=1, DMSO) | [α]D ≈ +9.6° (c=1, DMSO) |

Synthesis & Production Logic

The synthesis of ent-Atorvastatin is typically performed not for therapeutic use, but to generate reference standards for Quality Control (QC). The synthetic route mirrors the commercial Paal-Knorr synthesis but utilizes chiral building blocks with the opposite configuration.

Synthetic Strategy

The core heterocyclic ring is achiral.[6] The chirality is introduced via the side chain.

-

Standard Route: Uses a (4R,6R) -protected amino-diol precursor (often derived from isoascorbic acid or chiral resolution).

-

ent-Route: Utilizes the (4S,6S) -precursor.

Diagram 1: Stereoselective Synthesis Logic

The following diagram illustrates the divergence in synthetic pathways that leads to the specific enantiomer.

Caption: Divergent synthetic pathways for Atorvastatin enantiomers via the Paal-Knorr pyrrole synthesis using stereochemically distinct amine precursors.

Pharmacological Profile

Mechanism of Inactivity

The HMG-CoA reductase enzyme possesses a stereospecific binding pocket. The (3R,5R) hydroxyl groups of Atorvastatin mimic the transition state of the mevalonate pathway.

-

Binding Affinity: ent-Atorvastatin shows an IC50 value orders of magnitude higher than the eutomer (typically >10 µM vs ~8 nM for the active drug).

-

Clinical Relevance: It contributes no therapeutic benefit. Its presence is strictly considered an impurity that adds metabolic load without efficacy.

Analytical Protocols: Chiral Separation

Separating ent-Atorvastatin from the active drug is a critical QC release test. Because they are enantiomers, they have identical physical properties in achiral environments (e.g., standard C18 HPLC). Separation requires a Chiral Stationary Phase (CSP) .

Protocol: Chiral HPLC Method (Self-Validating)

This protocol is based on polysaccharide-based stationary phases (Amylose tris(3,5-dimethylphenylcarbamate)), which are the industry standard for statin resolution.

Objective: Quantify ent-Atorvastatin (Impurity E) levels < 0.15%.

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or AD-3 (250 x 4.6 mm, 3-5 µm) | Amylose-based CSP provides superior recognition of the dihydroxyheptanoic side chain. |

| Mobile Phase | n-Hexane : Ethanol : TFA (94 : 6 : 0.1 v/v/v) | Normal phase mode. Ethanol acts as the polar modifier; TFA suppresses ionization of the carboxylic acid to sharpen peaks. |

| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics in polysaccharide columns. |

| Temperature | 25°C - 30°C | Ambient temperature maintains consistent chiral recognition mechanisms. |

| Detection | UV @ 244 nm | Max absorption for the atorvastatin chromophore. |

| Elution Order | 1. (3S,5S)-Atorvastatin (ent)2.[1][3] (3R,5R)-Atorvastatin (Active) | The ent-isomer interacts less strongly with the AD-H chiral selector, eluting first. |

Step-by-Step Workflow:

-

Preparation: Dissolve sample in Ethanol at 1.0 mg/mL. Dilute with n-Hexane to match mobile phase ratio.

-

Equilibration: Flush column for 60 mins until baseline stabilizes.

-

System Suitability: Inject a racemic mixture (or spiked standard). Resolution (Rs) between (3S,5S) and (3R,5R) peaks must be > 2.0.[7]

-

Analysis: Inject the test sample. Calculate % impurity based on area normalization.

Diagram 2: Analytical Workflow

This diagram visualizes the decision-making process in the QC laboratory when handling Atorvastatin stereochemistry.

Caption: Analytical decision workflow for isolating and quantifying ent-Atorvastatin in bulk drug substances.

Conclusion

ent-Atorvastatin serves as a definitive example of the high stakes in chiral pharmacology. While chemically identical to the blockbuster drug Lipitor in terms of connectivity, its inverted stereochemistry renders it pharmacologically inert and classifies it as a process impurity. For drug development professionals, the ability to synthesize the (3S,5S) distomer and resolve it via validated Chiral HPLC methods is a mandatory component of the Chemistry, Manufacturing, and Controls (CMC) package.

References

-

European Directorate for the Quality of Medicines. (2022). Atorvastatin Calcium Trihydrate Monograph 2191. European Pharmacopoeia. Link

-

PubChem. (2025).[4] ent-Atorvastatin (Compound Summary). National Library of Medicine. Link

-

Völgyi, G., et al. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki. Link

-

Chiral Technologies. (2024). Application Note: Separation of Atorvastatin on CHIRALPAK IA-3.[8] Link

-

Rao, L., et al. (2012). A Validated LC Method for Determination of the Enantiomeric Purity of Atorvastatin in Bulk Drug. Rasayan Journal of Chemistry. Link

Sources

- 1. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. apexbt.com [apexbt.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. chiraltech.com [chiraltech.com]

Technical Guide: ent-Atorvastatin vs. (3R,5R)-Atorvastatin Function

Executive Summary

The Stereochemical Imperative in Statin Efficacy

In the development of HMG-CoA reductase inhibitors, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy.[1] Atorvastatin, a cornerstone of cardiovascular therapy, owes its potent lipid-lowering capability to the specific spatial arrangement of its dihydroxyheptanoic acid side chain. The (3R,5R)-enantiomer (the active drug) mimics the substrate HMG-CoA, allowing for high-affinity binding. Conversely, ent-Atorvastatin (the (3S,5S)-enantiomer) is a "distomer" with negligible HMG-CoA reductase inhibitory activity but distinct off-target effects, including Pregnane X Receptor (PXR) activation.

This guide provides a rigorous technical analysis of these two enantiomers, detailing their mechanistic divergence, analytical separation, and the critical quality control measures required to ensure enantiomeric purity in drug substances.

Part 1: Stereochemical & Structural Basis

Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain. While four stereoisomers are theoretically possible ((3R,5R), (3S,5S), (3R,5S), (3S,5R)), the (3R,5R) and (3S,5S) forms are enantiomers—non-superimposable mirror images.

Structural Comparison

| Feature | (3R,5R)-Atorvastatin (Eutomer) | (3S,5S)-Atorvastatin (Distomer) |

| Stereochemistry | 3R, 5R | 3S, 5S |

| Relationship | Active Pharmaceutical Ingredient (API) | Enantiomer (Impurity) |

| Common Name | Atorvastatin | ent-Atorvastatin |

| USP Designation | Atorvastatin Calcium | Atorvastatin Related Compound E |

| EP Designation | Atorvastatin | Atorvastatin Impurity E |

| CAS (Free Acid) | 134523-00-5 | 501121-34-2 |

| Molecular Weight | 558.64 g/mol | 558.64 g/mol |

The "3-Point Landing" Hypothesis

The biological activity hinges on the ability of the dihydroxy acid side chain to mimic the intermediate mevaldate-CoA transition state.

-

3-OH Group: In the (3R,5R) configuration, this hydroxyl group forms a critical hydrogen bond with Ser684 and Asp690 in the enzyme active site.

-

5-OH Group: Forms a hydrogen bond with Glu559 and Lys691 .

-

Carboxylate: Forms a salt bridge with Lys735 .[2]

In the (3S,5S) configuration, the spatial orientation of these hydroxyl groups is inverted relative to the protein backbone, preventing the formation of this cooperative hydrogen-bonding network.

Part 2: Pharmacodynamics & Mechanism of Action

HMG-CoA Reductase Inhibition

The affinity difference between the enantiomers is several orders of magnitude.

-

(3R,5R)-Atorvastatin: Exhibits an IC50 of ~8 nM .[3] It binds tightly to the catalytic domain, displacing the natural substrate HMG-CoA.

-

(3S,5S)-Atorvastatin: Is effectively inactive against HMG-CoA reductase.[4] While it may enter the binding pocket, it lacks the thermodynamic stability to remain bound or inhibit the enzyme competitively at physiological concentrations.

Off-Target Effects: PXR Activation

Crucially, the (3S,5S) enantiomer is not biologically inert.[5] It has been identified as a specific agonist for the Pregnane X Receptor (PXR) .[5]

-

Mechanism: (3S,5S)-Atorvastatin binds to PXR with an EC50 of ~12.4 µM .[5]

-

Consequence: PXR activation leads to the upregulation of drug-metabolizing enzymes, specifically CYP3A4 and CYP2B6 .

-

Clinical Risk: High levels of ent-Atorvastatin impurity could theoretically induce the metabolism of co-administered drugs (or Atorvastatin itself), altering pharmacokinetics unpredictably.

Visualization: Binding Site Interaction

The following diagram illustrates the mechanistic failure of the (3S,5S) isomer compared to the active (3R,5R) form.

Figure 1: Mechanistic comparison of binding interactions. The (3R,5R) isomer engages critical residues (Green), while the (3S,5S) isomer suffers from steric mismatch (Red).

Part 3: Analytical Methodologies

Separating enantiomers requires chiral stationary phases (CSPs) because they possess identical physicochemical properties in achiral environments. The following protocol is based on USP Monograph 2263 and optimized European Pharmacopoeia (EP) methods.

Protocol: Chiral HPLC Separation (USP L51)

This method is the industry standard for quantifying Atorvastatin Related Compound E (Impurity E).

System Suitability:

-

Resolution (Rs): NLT 1.5 between Atorvastatin and ent-Atorvastatin.

-

Tailing Factor: NMT 1.5.

Method Parameters:

| Parameter | Specification |

| Column | USP L51 (Amylose tris(3,5-dimethylphenylcarbamate)) e.g., Chiralpak AD-H or Lux Amylose-1 |

| Dimensions | 250 mm x 4.6 mm, 5 µm packing |

| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) (940 : 60 : 1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 244 nm |

| Injection Vol | 20 µL |

| Run Time | ~40 minutes |

Step-by-Step Workflow:

-

Mobile Phase Prep: Mix n-Hexane and Ethanol. Add TFA last. Degas by sonication for 10 mins. Note: TFA is crucial for sharpening the peak shape of the acidic atorvastatin.

-

Standard Prep: Dissolve (3R,5R)-Atorvastatin reference standard in Ethanol to 0.1 mg/mL.

-

Impurity Spike: Spike the standard with 0.5% (3S,5S)-Atorvastatin (Impurity E) to establish resolution.

-

Equilibration: Flush column with mobile phase for 60 mins until baseline stabilizes.

-

Execution: Inject blank, followed by system suitability solution.

-

Analysis: The ent-Atorvastatin typically elutes before the active (3R,5R) peak in this normal-phase system (verify with specific column certificate).

Analytical Decision Tree

Figure 2: Decision tree for the detection and quantification of ent-Atorvastatin impurity.

Part 4: Synthesis & Origin of Impurity

Understanding where ent-Atorvastatin originates is vital for process chemistry. It is rarely a degradation product; rather, it is a "process-related impurity" stemming from the starting materials.

-

Chiral Pool vs. Asymmetric Synthesis:

-

If the side chain is synthesized using a biocatalytic reduction (e.g., KRED enzymes) or asymmetric hydrogenation, failure in stereocontrol leads to the (3S,5S) isomer.

-

The Paal-Knorr condensation step itself is achiral; the chirality is carried over from the tert-butyl acetoacetate side chain precursor.

-

-

Purification Difficulty:

-

Because enantiomers have identical solubility in achiral solvents, ent-Atorvastatin cannot be removed by standard recrystallization.

-

Control Strategy: Strict enantiomeric purity control of the side-chain intermediate (ATS-9 or similar) is the only viable control strategy.

-

References

-

Kocarek, T. A., et al. (2002). "Regulation of CYP2B6 and CYP3A expression by hydroxymethylglutaryl coenzyme A inhibitors in primary cultured human hepatocytes." Drug Metabolism and Disposition, 30(12), 1400-1405.[4]

-

Korhonova, M., et al. (2015). "Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes." PLoS One, 10(9).

-

United States Pharmacopeia (USP). "Atorvastatin Calcium Monograph." USP-NF <2263>.[6] [7]

-

European Pharmacopoeia (EP). "Atorvastatin Calcium Trihydrate." Monograph 2191.

-

Vree, T. B., et al. (2003). "Clinical pharmacology of HMG-CoA reductase inhibitors." Journal of Clinical Pharmacology.

Sources

- 1. bookpremiumfree.com [bookpremiumfree.com]

- 2. researchgate.net [researchgate.net]

- 3. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enantiomeric Purity of Atorvastatin | Phenomenex [phenomenex.com]

- 7. store.usp.org [store.usp.org]

An In-depth Technical Guide to the Off-Target Effects of the Inactive Atorvastatin Enantiomer

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Executive Summary

Atorvastatin is a blockbuster drug, effectively lowering cholesterol by inhibiting HMG-CoA reductase. It is administered as a single, chirally pure enantiomer, the (3R,5R)-form, which is responsible for its therapeutic effect. However, its stereoisomers, particularly those considered "inactive" due to their negligible impact on the target enzyme, are not biologically inert. This guide delves into the significant off-target effects of these enantiomers, focusing on their ability to activate the Pregnane X Receptor (PXR). This interaction leads to the induction of crucial drug-metabolizing enzymes, creating a hidden potential for drug-drug interactions and unforeseen toxicological outcomes. For drug development professionals, this underscores a critical principle: the absence of on-target activity does not equate to an absence of biological effect. A thorough characterization of all stereoisomers of a chiral drug candidate is imperative for a comprehensive understanding of its safety and interaction profile.

Introduction: The Imperative of Chirality in Pharmacology

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Many drugs are chiral, existing as non-superimposable mirror images called enantiomers.[1][2] These enantiomers can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity because biological systems—enzymes, receptors, and transporters—are themselves chiral.[1]

The therapeutically active enantiomer is termed the "eutomer," while the less active one is the "distomer." Historically, many drugs were marketed as racemates (a 1:1 mixture of enantiomers). However, the realization that a distomer may be inactive, contribute to side effects, or even have entirely different pharmacological activity has led to the rise of "chiral switching"—developing a single enantiomer from a previously racemic drug.[2][3]

Atorvastatin, a synthetic statin, was developed from the outset as an enantiopure drug.[4][5] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis.[6][7][8] The clinically used (3R,5R)-atorvastatin is a potent inhibitor of this enzyme.[9] Its other stereoisomers, such as the (3S,5R), (3S,5S), and (3R,5S) forms, show negligible HMG-CoA reductase inhibitory activity and are thus considered "inactive."[4][9] This guide challenges the notion of inactivity by exploring the significant, clinically relevant off-target effects mediated by these very enantiomers.

Primary Off-Target Interaction: Pregnane X Receptor (PXR) Activation

While inactive at the intended therapeutic target, atorvastatin enantiomers display significant activity at the Pregnane X Receptor (PXR), a critical nuclear receptor. PXR functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport, most notably the Cytochrome P450 (CYP) enzymes.[4][10]

Activation of PXR by a drug can lead to increased metabolism of co-administered medications, potentially reducing their efficacy. This is a classic mechanism for drug-drug interactions (DDIs). Research has demonstrated that all four enantiomers of atorvastatin can influence the transcriptional activity of PXR in a dose-dependent manner.[4][10][11]

Enantiospecificity of PXR Activation

Crucially, this off-target effect is enantiospecific. Studies in primary human hepatocytes have revealed a distinct rank order of potency for PXR activation among the atorvastatin enantiomers.[4][10] This differential activation is a key finding, as it demonstrates that even subtle changes in stereochemistry can dramatically alter the interaction with an off-target protein.

The activation of PXR initiates a signaling cascade that culminates in the increased transcription of target genes, including CYP3A4, CYP2B6, and CYP2A6.[4][10][12]

Downstream Consequences: Induction of Drug-Metabolizing Enzymes

The activation of PXR by atorvastatin enantiomers translates directly into the increased expression of key drug-metabolizing enzymes. This has been demonstrated at both the mRNA and protein levels in primary human hepatocytes.[4][13]

Specifically, atorvastatin enantiomers have been shown to induce:

-

CYP3A4: The most abundant CYP enzyme in the human liver, responsible for the metabolism of approximately 50% of clinically used drugs.

-

CYP2B6: An enzyme involved in the metabolism of drugs like bupropion and efavirenz.

-

CYP2A6: Primarily known for its role in nicotine metabolism.

The induction potency varies between the enantiomers, following a general trend: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) .[4][10][12] This is a critical finding: while the clinically used (3R,5R) enantiomer is the most potent inducer, the "inactive" isomers still contribute significantly to this off-target effect.[4][10]

Quantitative Data Summary

The following table summarizes the relative induction potency of atorvastatin enantiomers on key CYP enzymes, as observed in primary human hepatocytes.

| Enantiomer | HMG-CoA Inhibition | PXR Activation Potency | CYP3A4 Induction | CYP2B6 Induction |

| (3R,5R) - Active | +++ | High | +++ | +++ |

| (3R,5S) - Inactive | - | Moderate | ++ | ++ |

| (3S,5R) - Inactive | - | Moderate | ++ | ++ |

| (3S,5S) - Inactive | - | Low | + | + |

| Data synthesized from Korhonova et al., 2015.[4][10] |

Methodologies for Investigating Enantiomer-Specific Off-Target Effects

A robust investigation into off-target effects requires a multi-pronged approach, combining in silico, in vitro, and cell-based assays. This ensures a comprehensive profile of a chiral compound's potential liabilities.

Experimental Workflow

A logical workflow is essential for systematically identifying and characterizing these effects. The process begins with broad, predictive screening and funnels down to specific, mechanistic validation.

Protocol 1: PXR Activation Gene Reporter Assay

This assay is a cornerstone for determining if a compound activates a nuclear receptor like PXR. It utilizes a host cell line engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.

Causality: The choice of a gene reporter assay provides a direct, quantifiable readout of transcriptional activation. An increase in luciferase activity is directly proportional to the activation of PXR by the test compound, offering a clear and sensitive measure of the specific off-target interaction.

Protocol Steps:

-

Cell Culture: Seed a suitable human reporter cell line (e.g., LS180 or HepG2 cells stably transfected with a PXR-responsive luciferase construct) in 96-well plates and allow cells to adhere for 16-24 hours.

-

Compound Preparation: Prepare serial dilutions of the individual atorvastatin enantiomers (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration in all wells is constant and non-toxic (e.g., 0.1% v/v).

-

Treatment:

-

Agonist Mode: Treat cells with the prepared enantiomer dilutions for 24 hours. Include a vehicle control (DMSO) and a known PXR agonist control (e.g., Rifampicin, 10 µM).

-

Antagonist Mode (Optional): Co-treat cells with a fixed concentration of a PXR agonist (Rifampicin) and the serial dilutions of the enantiomers to test for inhibitory effects.

-

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Luciferase Measurement: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to a measure of cell viability (e.g., total protein content or a viability assay like MTT) to control for cytotoxicity.

-

For agonist mode, express data as fold induction over the vehicle control.

-

Calculate EC₅₀ values (the concentration that produces 50% of the maximal response) using a suitable non-linear regression model (e.g., sigmoidal dose-response).[13]

-

Protocol 2: CYP Induction in Primary Human Hepatocytes

This protocol serves as the gold standard for validating in vitro DDI potential. It directly measures the effect of a compound on the expression of metabolic enzymes in a physiologically relevant system.

Causality: Primary human hepatocytes are used because they most accurately reflect in vivo liver function, containing the full complement of nuclear receptors, co-factors, and signaling pathways necessary for robust enzyme induction. This provides the most trustworthy in vitro data for predicting clinical outcomes.

Protocol Steps:

-

Hepatocyte Culture: Plate cryopreserved primary human hepatocytes from at least three different donors (to account for genetic variability) in collagen-coated plates. Allow them to acclimate in the appropriate culture medium.

-

Compound Preparation: Prepare solutions of the atorvastatin enantiomers in culture medium at relevant concentrations (e.g., 1 µM and 30 µM).

-

Treatment: After acclimation, replace the medium with medium containing the test enantiomers, a vehicle control (e.g., 0.1% DMSO), a negative control, and positive controls for known inducers (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6).

-

Incubation: Treat the cells for 48-72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.

-

Endpoint Analysis:

-

mRNA Quantification (RT-qPCR): Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using specific primers for CYP3A4, CYP2B6, CYP2A6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Quantification (Western Blot): Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against CYP3A4, CYP2B6, and a loading control (e.g., β-actin).[13]

-

Enzyme Activity Assay: Incubate the treated hepatocytes with specific probe substrates for each CYP enzyme and measure the formation of the resulting metabolite using LC-MS/MS.

-

-

Data Analysis: Calculate the fold induction of mRNA, protein, or activity relative to the vehicle-treated control cells for each donor.

Implications for Drug Development and Safety Assessment

The off-target activity of atorvastatin's "inactive" enantiomers carries significant implications:

-

Hidden DDI Potential: A drug candidate might appear "clean" if only the eutomer is tested for PXR activation. However, the presence of an inactive enantiomer that is a potent PXR activator could lead to unexpected DDIs in clinical trials, where it could accelerate the metabolism and reduce the efficacy of co-administered drugs.

-

Toxicological Relevance: The induction of CYP enzymes can sometimes lead to the production of reactive metabolites, contributing to idiosyncratic drug-induced toxicity. Understanding the full induction profile of all stereoisomers is a key part of a thorough safety assessment.[14]

-

Regulatory Scrutiny: Regulatory agencies like the FDA and EMA require a comprehensive evaluation of DDI potential. Failing to characterize all stereoisomers can lead to delays or rejection of a new drug application.

Conclusion: A Paradigm for Chiral Drug Development

The case of the "inactive" atorvastatin enantiomer serves as a powerful reminder that in pharmacology, "inactive" is a relative term, defined by the specific target being assayed. The potent, enantiospecific activation of PXR and subsequent induction of drug-metabolizing enzymes is a clinically relevant, off-target effect that cannot be ignored.

For scientists and researchers in drug development, the core directive is clear: every stereoisomer of a chiral drug candidate must be synthesized, isolated, and subjected to a comprehensive panel of safety and off-target screening assays. This includes, at a minimum, screening against key nuclear receptors like PXR. Assuming an enantiomer is "inactive" based solely on its lack of affinity for the primary therapeutic target is a scientifically unsound practice that introduces unnecessary risk into the development pipeline. A complete understanding of the biological activity of all isomers is fundamental to developing safer, more effective medicines.

References

-

Korhonova M, Doricakova A, Dvorak Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS ONE. [Link]

-

PLOS ONE. (n.d.). Figure 1: Chemical structures of enantiopure forms of statins. PLOS ONE Media. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

-

Wassmann, S., et al. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PubMed. [Link]

-

Stepankova, M., & Dvorak, Z. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. [Link]

-

Wassmann, S., et al. (2002). Cellular Antioxidant Effects of Atorvastatin In Vitro and In Vivo. AHA/ASA Journals. [Link]

-

Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

-

Wang, S., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

-

ResearchGate. (n.d.). Chemical structures of enantiopure forms of statins. ResearchGate. [Link]

-

Inxight Drugs. (n.d.). ATORVASTATIN, (3S,5R)-. Inxight Drugs. [Link]

-

Wikipedia. (n.d.). Atorvastatin. Wikipedia. [Link]

-

Sousa, M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central. [Link]

-

Jamroz, M., et al. (2018). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. [Link]

-

Gherase, A., et al. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. PubMed Central. [Link]

-

News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. News-Medical.Net. [Link]

-

Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

-

Sparks, C., & Adeli, K. (1998). Effects of Atorvastatin on the Intracellular Stability and Secretion of Apolipoprotein B in HepG2 Cells. AHA/ASA Journals. [Link]

-

Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

-

Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. ResearchGate. [Link]

-

Singh, G., & Tadi, P. (2024). Atorvastatin. NCBI Bookshelf. [Link]

-

Li, Y., et al. (2022). Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo... PubMed Central. [Link]

-

Tziomalos, K., & Athyros, V. (2015). Off target effects of statins shape total mortality?. PubMed Central. [Link]

-

Ilia, G. (2024). The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. ACS Medicinal Chemistry Letters. [Link]

-

Aktar, F., et al. (2022). Methods Used to Study Drug-drug Interactions: A Review. Journal of Advances in Medicine and Medical Research. [Link]

-

YouTube. (2023). Assigning stereochemistry (R/S) to chiral carbons in Lovastatin. YouTube. [Link]

-

PLOS. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS. [Link]

-

Aktar, F., et al. (2022). Methods Used to Study Drug-Drug Interactions: A Review. ResearchGate. [Link]

-

SMPDB. (2020). Atorvastatin Action Pathway. SMPDB. [Link]

-

Cheung, R., et al. (2005). Effects of switching statins on lipid and apolipoprotein ratios in the MERCURY I study. International Journal of Cardiology. [Link]

-

MHLW. (2014). Methods of Drug Interaction Studies. Ministry of Health, Labour and Welfare, Japan. [Link]

-

Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

-

Oosterhuis, M., et al. (2013). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology. [Link]

-

Nilsson, J., et al. (2012). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. PubMed Central. [Link]

-

Ahmadi, Y., et al. (2022). Molecular targets of statins and their potential side effects: Not all the glitter is gold. PubMed Central. [Link]

-

Reddit. (2024). Why does google say atorvastatin has 4 enantiomers?. Reddit. [Link]

-

Sirtori, C. (2022). HMG-CoA Reductase Inhibitors. NCBI Bookshelf. [Link]

-

GlobalRPH. (2018). Statins (HMG-CoA Reductase Inhibitors). GlobalRPH. [Link]

Sources

- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atorvastatin - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. SMPDB [smpdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 13. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 14. reactionbiology.com [reactionbiology.com]

Metabolic Fate of ent-Atorvastatin: Stereochemical Disposition and Bioanalytical Strategies

Executive Summary

This technical guide delineates the metabolic trajectory of ent-Atorvastatin (the 3S,5S enantiomer), contrasting it with the clinically used (3R,5R)-Atorvastatin. While the clinical efficacy of atorvastatin relies on the specific spatial arrangement of its 3,5-dihydroxyheptanoic acid side chain to inhibit HMG-CoA reductase, the metabolic fate of its enantiomer—often present as a process impurity or chiral switch candidate—is governed by distinct stereoselective interactions with hepatic transporters (OATP), Phase I enzymes (CYP3A4), and Phase II conjugation systems (UGT). This document provides researchers with the mechanistic logic and experimental protocols required to characterize these pathways.

Stereochemical Context & Molecular Architecture[1]

Atorvastatin exists as four possible enantiomers due to its two chiral centers at C3 and C5 on the heptanoic acid side chain.

-

Clinical Eutomer: (3R,5R)-Atorvastatin (Lipitor®).[1] Mimics the substrate HMG-CoA.[1]

-

Target Distomer: ent-Atorvastatin ((3S,5S)-Atorvastatin).[1]

The "metabolic fate" of the ent-isomer is not merely a mirror image of the eutomer; biological systems (enzymes/transporters) are chiral environments. Consequently, the ent-isomer exhibits altered intrinsic clearance (

Table 1: Physicochemical & Biological Differentiation

| Feature | (3R,5R)-Atorvastatin (Clinical) | ent-Atorvastatin (3S,5S) |

| HMG-CoA Reductase IC50 | ~8 nM (Potent Inhibitor) | > 1000 nM (Essentially Inactive) |

| Hepatic Uptake (OATP1B1) | High Affinity ( | Reduced Affinity (Stereoselective Filter) |

| CYP3A4 Induction | Strong PXR Activator | Weak/Negligible PXR Activator |

| Primary Metabolites | o-OH, p-OH (Active) | o-OH, p-OH (Inactive) |

Hepatic Uptake: The Stereoselective Gatekeeper

Before metabolism occurs, ent-Atorvastatin must enter the hepatocyte.[1] This process is mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3).

Mechanism of Differentiation

The pharmacophore for OATP recognition involves the anionic carboxylate head and the specific spatial orientation of the hydroxyl groups.

-

Observation: OATP1B1 exhibits stereoselectivity. While it transports the lipophilic backbone of statins, the efficiency (

) is often lower for non-clinical enantiomers due to suboptimal docking within the transporter pore. -

Experimental Implication: In hepatocyte stability assays, ent-Atorvastatin may show a "slower" disappearance rate not because of metabolic stability, but due to permeability-limited clearance .[1]

Phase I Metabolism: CYP3A4/5 Oxidative Pathways

The primary metabolic route for atorvastatin is hydroxylation at the ortho- and para- positions of the phenyl ring, catalyzed by CYP3A4 (and minimally CYP3A5).[4][5]

Regioselectivity and Kinetics

Despite the chiral center being on the side chain, it influences the binding pose of the lipophilic core in the CYP3A4 active site.

-

Binding Mode: The 3,5-diol chain acts as an anchor.[1] In the (3S,5S) configuration, the anchor angle shifts, potentially altering the distance of the phenyl ring from the Heme-Iron center.

-

Outcome: While hydroxylation still occurs (the phenyl ring is achiral), the intrinsic clearance (

) is often lower for the ent-form. -

Metabolites:

Lactonization (Spontaneous vs. Enzymatic)

Atorvastatin exists in equilibrium between its hydroxy-acid (active) and lactone (inactive) forms.[1]

-

Acid-to-Lactone: Occurs spontaneously at low pH or enzymatically via CoA-dependent pathways .[1]

-

Stereochemistry: Lactonization involves the interaction of the C5-hydroxyl with the C1-carboxyl.[1] The (3S,5S) configuration forms a specific lactone diastereomer.

-

Toxicity Risk: The lactone forms of statins are implicated in myotoxicity.[6] If ent-Atorvastatin lactonizes more readily or the ent-lactone is cleared more slowly, it presents a safety hazard in chiral mixtures.[1]

Phase II Metabolism: Glucuronidation

Glucuronidation via UGT1A1 and UGT1A3 is a critical intermediate step facilitating lactonization.[7]

-

Mechanism: UGTs transfer glucuronic acid to the carboxyl group (acyl-glucuronide).[1] This unstable conjugate undergoes rapid cyclization to form the lactone.

-

Stereoselectivity: UGTs are highly sensitive to the chirality of the substrate's alcohol/acid groups. The (3S,5S) acid may exhibit significantly different

for UGT1A3 compared to the (3R,5R) form, altering the rate of lactone formation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Metabolic Stability (Microsomal)

Objective: Calculate

-

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Substrate: 1 µM ent-Atorvastatin (ensure chiral purity >99.5%).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

-

Incubation:

-

Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., d5-Atorvastatin).

-

Validation Check: Include (3R,5R)-Atorvastatin as a positive control. The

for the clinical form should be ~8-12 minutes in this system. If >20 min, enzyme viability is compromised.

Protocol B: Chiral LC-MS/MS Analysis

Objective: Separate and quantify enantiomers and metabolites.

-

Column: Chiralpak IA-3 or Chiralcel OD-RH (150 x 4.6 mm, 3 µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile/Methanol (50:50)[1]

-

-

Gradient: Isocratic (60% B) or shallow gradient depending on metabolite resolution.

-

Detection: MS/MS (ESI Positive).

-

Precursor: m/z 559.2 (Atorvastatin Acid)

-

Product: m/z 440.2 (Fragment)[1]

-

-

Critical Control: Maintain sample temperature at 4°C to prevent spontaneous lactonization during the autosampler queue.

Visualization of Metabolic Fate

Figure 1: Metabolic disposition pathway of ent-Atorvastatin highlighting the divergence in transport efficiency and metabolite activity compared to the clinical enantiomer.[1]

Figure 2: Bioanalytical workflow for the stereoselective quantification of Atorvastatin enantiomers.

Data Synthesis & Implications

Table 2: Comparative Metabolic Parameters (Predicted/Observed)

| Parameter | (3R,5R)-Atorvastatin | ent-Atorvastatin (3S,5S) | Clinical Implication |

| High | Moderate/Low | Potential for accumulation if present as impurity.[1] | |

| Transporter Flux | High ( | Low ( | ent-form may linger in plasma longer due to poor hepatic extraction.[1] |

| Induction Potential | High (PXR Agonist) | Low | ent-form is less likely to cause DDI via enzyme induction.[1] |

Research Implications

For drug development professionals, the presence of ent-Atorvastatin in a formulation is not merely an inert impurity.

-

Safety: The ent-lactone may possess distinct off-target toxicity (e.g., mitochondrial toxicity in muscle) without providing therapeutic benefit.[1]

-

Regulatory: ICH Q6A guidelines require strict control of chiral impurities. Analytical methods must prove that the metabolic clearance of the impurity does not lead to toxic accumulation.

References

-

Stereoselective Induction of CYP Enzymes: Novotna, A., et al. "Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes."[10] PLOS ONE, 2015.

-

Atorvastatin Metabolic Pathway & CYP3A4: Park, J.E., et al.[7] "Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin."[5][9] Xenobiotica, 2008.

-

Glucuronidation and Lactonization Mechanism: Schirris, T.J., et al.[7][11] "Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs)." Molecular Pharmaceutics, 2015.[10]

-

OATP Transporter Specificity: Kiander, W., et al.[12] "Comparative uptake of statins by hepatic organic anion transporting polypeptides."[12] Pharmacology Research & Perspectives, 2020.

-

Chiral Separation Methodology: Daicel Chiral Technologies. "Atorvastatin Application Note: Separation on CHIRALPAK IA-3."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. Comparative uptake of statins by hepatic organic anion transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. UGT1A1*28 is associated with decreased systemic exposure of atorvastatin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | UGT1A1 rs4148323 A Allele is Associated With Increased 2-Hydroxy Atorvastatin Formation and Higher Death Risk in Chinese Patients With Coronary Artery Disease [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. "Statin Transport by Hepatic Organic Anion-Transporting Polypeptides (OATPs)" by Marianne K. DeGorter [ir.lib.uwo.ca]

Methodological & Application

Application Note: High-Throughput Chiral Resolution of Atorvastatin Isomers Using Supercritical Fluid Chromatography (SFC)

Abstract

This application note presents a robust and high-throughput Supercritical Fluid Chromatography (SFC) method for the chiral resolution of Atorvastatin isomers. Atorvastatin, a leading synthetic lipid-lowering drug, possesses two chiral centers, making the accurate determination of its enantiomeric and diastereomeric purity a critical aspect of quality control in pharmaceutical development and manufacturing.[1] The presented method leverages the inherent advantages of SFC—including high speed, superior efficiency, and reduced environmental impact—to achieve baseline separation of Atorvastatin enantiomers in under 10 minutes.[2][3] Utilizing a polysaccharide-based chiral stationary phase, this protocol offers a validated, reliable, and "green" alternative to traditional high-performance liquid chromatography (HPLC) methods, meeting the stringent demands of the pharmaceutical industry for chiral purity analysis.[4]

Introduction: The Imperative for Chiral Separation in Pharmaceuticals

In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers of a chiral drug, while possessing identical chemical and physical properties in an achiral environment, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[2][5] Consequently, regulatory agencies mandate strict control over the stereoisomeric composition of drug products.

Atorvastatin is a prime example where such control is essential. As an inhibitor of HMG-CoA reductase, it is highly effective in lowering blood cholesterol.[6] The therapeutic activity resides primarily in one enantiomer, rendering the separation and quantification of its stereoisomers a non-negotiable step for ensuring drug safety and efficacy.[1][7]

Supercritical Fluid Chromatography (SFC) has emerged as a dominant technology for chiral separations.[8] By using supercritical carbon dioxide (CO₂) as the primary mobile phase, SFC offers significant advantages over conventional liquid chromatography. The low viscosity and high diffusivity of supercritical fluids permit higher flow rates and faster column equilibration, drastically reducing analysis times without sacrificing chromatographic efficiency.[4][5] Furthermore, the substantial reduction in the use of organic solvents aligns with the principles of Green Analytical Chemistry, offering cost, health, and safety benefits.[3][9] This note details a complete protocol for the chiral analysis of Atorvastatin, providing researchers and drug development professionals with a validated method ready for implementation.

Principles of Chiral Separation via SFC

The success of a chiral SFC separation hinges on the precise interplay between the chiral stationary phase (CSP), the supercritical mobile phase, and the analyte.

-

Supercritical Fluid Mobile Phase: The mobile phase consists primarily of CO₂, which is brought to a supercritical state by applying pressure and temperature above its critical point (7.38 MPa and 31.1 °C).[5] In this state, it exhibits properties of both a liquid and a gas. An organic modifier, typically an alcohol like methanol, is added to the CO₂ to increase the mobile phase's polarity and solvating power, which is essential for eluting polar compounds like Atorvastatin.[2]

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamate derivatives, are widely used for their broad enantiorecognition capabilities.[10] Separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the silica support. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer.[2]

-

Role of Modifiers and Additives: The type and concentration of the organic modifier are critical parameters that directly impact enantioselectivity and resolution.[2] For ionizable compounds, small amounts of acidic or basic additives can be introduced to the modifier to suppress analyte ionization and significantly improve peak shape and resolution.[8]

Below is a diagram illustrating the fundamental workflow of an SFC system.

Method Development Strategy

The development of a robust chiral separation method follows a logical progression of screening and optimization. The causality behind our final protocol choices is rooted in achieving maximal resolution and throughput while ensuring reliability.

-

CSP Selection: The initial and most critical step is screening a variety of CSPs. Polysaccharide-based columns are the industry standard for their versatility. For Atorvastatin, columns like the Daicel CHIRALPAK® series have proven effective.[2][11] The CHIRALPAK AD-H, an amylose-based phase, was selected for this protocol due to its demonstrated high selectivity for Atorvastatin enantiomers, resulting from specific stereoelectronic interactions.[2]

-

Mobile Phase Optimization: Methanol was chosen as the organic modifier due to its protic nature and strong solubilizing power, which facilitates the necessary interactions for chiral recognition on the CSP. The concentration of methanol is a key driver of retention and resolution; a systematic evaluation revealed that a 10% concentration provides the optimal balance between analysis time and separation factor.[2]

-

System Parameter Tuning:

-

Back Pressure: Higher back pressure increases the density and elution strength of the mobile phase, generally reducing retention times.[12] A pressure of 150 bar is standard and provides robust performance.

-

Temperature: Temperature affects mobile phase density and reaction kinetics. While its effect can be complex, a moderately elevated temperature (e.g., 35-40°C) often improves peak efficiency.

-

Flow Rate: A higher flow rate (2.5 mL/min) is utilized to expedite the analysis, a key advantage of SFC's low-viscosity mobile phase.[2]

-

The logical flow of this optimization process is depicted below.

Detailed Application Protocol: Atorvastatin Isomer Resolution

This section provides a complete, step-by-step protocol for the analysis.

Instrumentation and Materials

-

SFC System: Analytical SFC system equipped with a UV-Vis or Photodiode Array (PDA) detector. A polarimetric detector can be used in series for absolute configuration confirmation.[2]

-

Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar amylose tris(3,5-dimethylphenylcarbamate) phase).

-

Chemicals:

-

Supercritical Fluid Chromatography grade Carbon Dioxide.

-

HPLC or SFC grade Methanol.

-

Atorvastatin reference standard and sample material.

-

-

Sample Diluent: Methanol.

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

| Parameter | Setting | Rationale |

| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Provides excellent enantioselectivity for Atorvastatin.[2] |

| Mobile Phase | Isocratic: 90% CO₂ / 10% Methanol (v/v) | Optimal balance of resolution and analysis time.[2] |

| Flow Rate | 2.5 mL/min | Enables rapid analysis due to low mobile phase viscosity.[2] |

| Column Temperature | 35 °C | Ensures stable conditions and good peak efficiency. |

| Back Pressure | 150 bar (15 MPa) | Maintains CO₂ in a supercritical state and provides robust performance. |

| Detector Wavelength | 246 nm | High absorbance wavelength for Atorvastatin.[7] |

| Injection Volume | 5 µL | Standard volume for analytical-scale injections. |

| Run Time | 10 minutes | Sufficient for elution and baseline resolution.[2] |

Standard and Sample Preparation

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of Atorvastatin reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

Sample Solution (0.5 mg/mL): Accurately weigh an amount of the bulk drug substance or ground tablet powder equivalent to 5 mg of Atorvastatin into a 10 mL volumetric flask. Add approximately 7 mL of Methanol, sonicate for 10 minutes to ensure complete dissolution, allow to cool to room temperature, and dilute to volume with Methanol. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Step-by-Step Experimental Workflow

-

System Startup: Purge both the CO₂ and modifier pumps to remove any air bubbles.

-

Equilibration: Start the flow of mobile phase (90% CO₂ / 10% Methanol) at the specified flow rate, temperature, and back pressure. Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is observed at the detector.

-

Sequence Setup: Program the injection sequence, including standards, samples, and blanks (Methanol).

-

Injection: Inject 5 µL of the prepared standard and sample solutions.

-

Data Acquisition: Record the chromatogram for 10 minutes.

-

Data Analysis:

-

Identify the peaks corresponding to the Atorvastatin enantiomers based on the retention times obtained from the reference standard chromatogram.

-

Ensure the resolution between the enantiomer peaks is greater than 2.0 for accurate quantification.[2]

-

Calculate the enantiomeric purity by determining the area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.

-

Expected Results and Method Performance

Under the conditions described, a baseline separation of the Atorvastatin enantiomers is expected. The method's performance has been validated to be highly reliable.

-

Resolution: The resolution factor between the enantiomers consistently remains greater than 2.0, indicating excellent separation.[2]

-

Linearity: The method demonstrates strong linearity with a correlation coefficient (r²) greater than 0.9999.[2]

-

Precision: Both intra- and inter-day assay variations are typically under 0.63%, highlighting the method's high precision.[2]

Method Robustness

The protocol's trustworthiness is underscored by its robustness. Deliberate, minor variations to critical parameters were shown to have a minimal impact on the separation quality, ensuring method reliability across different instruments and laboratories.

| Parameter Varied | Variation Range | Impact on Resolution (Rs) |

| Flow Rate | ± 0.2 mL/min | Rs remains > 2.0 |

| Methanol % | ± 1% | Rs remains > 2.0 |

| Temperature | ± 5 °C | Rs remains > 2.0 |

| (Data synthesized from robustness testing reports).[2] |

Conclusion

The Supercritical Fluid Chromatography method detailed in this application note provides a simple, rapid, and effective solution for the enantiomeric separation of Atorvastatin.[2] By employing a Chiralpak AD-H column with an optimized CO₂/Methanol mobile phase, this protocol delivers high-resolution separation in a cost-effective and environmentally friendly manner. The validated robustness, precision, and linearity of this technique underscore its value as a tool for ensuring the enantiomeric purity of Atorvastatin, thereby meeting the modern regulatory and quality demands of the pharmaceutical industry.[2][7]

References

- World Journal of Pharmaceutical Research. (2019).

- Płotka-Wasylka, J., et al. (n.d.). Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography. Glasgow Caledonian University.

- Novakova, L., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.

- Selvita. (2024).

- News-Medical.Net. (n.d.).

- Eckford, C. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review.

- Haddad, B., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences.

- Murthy, M.V., et al. (n.d.). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.

- Daicel Chiral Technologies. (n.d.).

- Komsta, Ł., et al. (2006). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND FOR MONITORING STABILITY IN SOLID PHASE. Acta Poloniae Pharmaceutica.

- De Klerck, K., et al. (n.d.).

- Mangelings, D., et al. (n.d.).

Sources

- 1. medjpps.com [medjpps.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 4. news-medical.net [news-medical.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. selvita.com [selvita.com]

- 10. fagg-afmps.be [fagg-afmps.be]

- 11. chiraltech.com [chiraltech.com]

- 12. afmps.be [afmps.be]

Technical Guide: Utilizing ent-Atorvastatin as a Stereochemical Probe in HMG-CoA Reductase Assays

[1][2][3]

Introduction & Scientific Rationale

In the development of HMG-CoA reductase inhibitors (statins), stereochemistry is the determinant of biological activity.[1][4] Atorvastatin (Lipitor®) acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] Its efficacy relies on the specific spatial arrangement of the 3,5-dihydroxyheptanoic acid side chain, which mimics the HMG-CoA transition state.[1][2]

ent-Atorvastatin is the enantiomer (mirror image) of the active drug.[1][2] It possesses the (3S,5S) configuration, contrasting with the active (3R,5R) form.[1]

Why Use ent-Atorvastatin?

-

Mechanism Validation (The "Distomer" Control): In complex biological systems (e.g., cell-based assays), small molecules often exhibit off-target effects unrelated to their primary mechanism.[1][2][3] If a cellular phenotype (e.g., apoptosis, anti-inflammatory signal) is observed with the active statin but not with the ent-Atorvastatin, the effect is confirmed to be HMG-CoA reductase-dependent.[1][2]

-

Assay Fidelity: It serves as a non-binding control in surface plasmon resonance (SPR) or thermal shift assays to quantify non-specific binding.[1]

-

Chiral Purity Analysis: It is used as a standard in HPLC/SFC method development to quantify enantiomeric excess (ee) in manufacturing.[1]

Mechanism of Action & Stereoselectivity[1]

The HMG-CoA reductase active site contains a "cis-loop" and a specific arrangement of residues (Lys735, His752, Asp767) that bind the HMG moiety.[1][2] The (3R,5R)-dihydroxy side chain of Atorvastatin aligns perfectly with these residues, displacing the natural substrate.[1] The (3S,5S) geometry of ent-Atorvastatin creates steric clashes, preventing high-affinity binding.[1][2][3]

Diagram 1: Stereoselective Inhibition Logic

The following diagram illustrates the divergent pathways of the active drug versus the enantiomer.

Caption: Mechanistic divergence: The active eutomer blocks the catalytic site, while the ent-distomer fails to bind but retains identical physicochemical properties for off-target control.

Experimental Protocol: Comparative Inhibition Assay

This protocol describes a spectrophotometric assay to determine the stereospecificity of inhibition.[1] It measures the oxidation of NADPH to NADP+ at 340 nm.[1]

Reagents & Preparation

| Component | Stock Conc.[1][2][5] | Preparation Note |

| Assay Buffer | 1X | 100 mM KH₂PO₄ (pH 7.4), 4 mM MgCl₂, 1 mM DTT.[1][2][3] |

| HMG-CoA Reductase | 0.5 mg/mL | Recombinant human catalytic domain (transmembrane domain removed).[1][2][3] |

| NADPH | 10 mM | Dissolve in Assay Buffer. Keep on ice. Light sensitive.[1][2] |

| HMG-CoA | 10 mM | Substrate.[1][2][3][5] Dissolve in ultrapure water. |

| Atorvastatin (Active) | 10 mM | Dissolve in DMSO.[1] |

| ent-Atorvastatin | 10 mM | Dissolve in DMSO.[1][2][3] |

Protocol Steps

Step 1: Compound Preparation [1][3]

-

Prepare serial dilutions of both Atorvastatin and ent-Atorvastatin in DMSO.

-

Range: 0.1 nM to 100 µM.

-

Note: Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.

Step 2: Enzyme Pre-incubation (Critical) Statins are tight-binding inhibitors.[1][2][3] Pre-incubation allows the inhibitor to occupy the active site before the substrate competes.[1]

-

In a 96-well UV-transparent plate, add:

-

Incubate at 37°C for 15 minutes .

Step 3: Reaction Initiation

-

Add 5 µL of NADPH (Final conc: 400 µM).

-

Add 10 µL of HMG-CoA (Final conc: 400 µM) to start the reaction.[1][2]

Step 4: Kinetic Measurement

-

Immediately place plate in a spectrophotometer pre-heated to 37°C.

-

Measure Absorbance at 340 nm every 20 seconds for 10 minutes.

-

Calculate the slope (ΔA340/min) for the linear portion of the curve.[1]

Data Analysis & Interpretation

Calculate the % Inhibition for each concentration:

Expected Results Table

| Parameter | Atorvastatin (Active) | ent-Atorvastatin (Control) | Interpretation |

| IC50 | 5 – 20 nM | > 10,000 nM (or Inactive) | Confirms stereospecific binding.[1][2][3] |

| Max Inhibition | ~100% | < 10% (at high conc.)[1] | High residual activity indicates lack of fit.[1] |

| Hill Slope | ~1.0 | N/A (Flat line) | Active drug follows 1:1 binding kinetics.[1] |

Troubleshooting:

Workflow Visualization

The following diagram outlines the decision matrix for using ent-Atorvastatin to validate a biological finding (e.g., a new anti-cancer property of statins).

Caption: Validation Workflow: Using the enantiomer to distinguish between specific enzyme inhibition and non-specific chemical effects.

References

-

PubChem. (n.d.).[1] ent-Atorvastatin Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

-

Istvan, E. S., & Deisenhofer, J. (2001).[1] Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.[1][2] [Link]

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity Assay Kit Protocol. Retrieved January 30, 2026, from [Link][1]

-

Hermann, M., et al. (2006).[1] Enantioselective determination of atorvastatin. Journal of Chromatography A. (Contextual citation for chiral separation methods).

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

Application Note: ent-Atorvastatin as a Stereochemical Negative Control for HMG-CoA Reductase Dependent Pathways

Abstract & Core Rationale

In pharmacological research, distinguishing between the on-target mechanism of action (MoA) and off-target physicochemical effects is the primary challenge of small-molecule validation. Atorvastatin, a potent HMG-CoA reductase (HMGCR) inhibitor, is widely used to study cholesterol biosynthesis and protein prenylation. However, its lipophilic nature often induces non-specific membrane perturbations or transporter interactions that mimic specific signaling events.

This guide details the use of ent-Atorvastatin (the 3S,5S enantiomer) as a rigorous negative control.

Unlike structural analogs which may possess different physicochemical properties (LogP, solubility), ent-Atorvastatin is the mirror image of the active drug. It retains identical physicochemical properties (lipophilicity, pKa, solubility) but lacks the specific 3R,5R stereochemistry required to bind the HMGCR catalytic pocket. Therefore, any biological effect observed with ent-Atorvastatin allows the researcher to confidently exclude HMGCR inhibition as the cause, isolating off-target toxicity or transporter interference.

Mechanistic Basis: The Chiral Switch

The pharmacological activity of statins is dictated by the "Easson-Stedman" three-point attachment model. The HMGCR binding pocket is highly stereospecific, designed to accommodate the (3R,5R)-dihydroxyheptanoic acid pharmacophore, which mimics the transition state of HMG-CoA reduction.

-

Atorvastatin (Active): The (3R,5R) configuration aligns the C3 and C5 hydroxyl groups with key residues (Ser565, Glu559, Asp690) and the carboxylate with Lys735 in the enzyme's active site.

-

ent-Atorvastatin (Inactive Control): The (3S,5S) configuration spatially inverts these hydroxyl groups. Despite having the exact same atoms and connectivity, the molecule cannot form the necessary hydrogen bond network to stabilize the enzyme-inhibitor complex.

Pathway Visualization

The following diagram illustrates the divergence in activity between the enantiomers within the Mevalonate pathway.

Figure 1: Mechanistic divergence. Atorvastatin inhibits the central enzyme HMGCR, while ent-Atorvastatin fails to bind but retains identical off-target potential.

Experimental Protocols

Protocol A: Reconstitution and Handling (Critical Step)

Statins exist in an equilibrium between the active open-acid form and the inactive lactone form. You must ensure both the active drug and the negative control are in the same form (Open Acid).

-

Solvent: Dissolve ent-Atorvastatin (Calcium or Sodium salt) in 100% DMSO.

-

Note: Do not use acidic buffers for reconstitution, as this promotes lactonization.

-

-

Concentration: Prepare a 10 mM stock solution.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Verification: If the compound has been stored for >6 months, verify the absence of lactone formation via HPLC. The lactone is more lipophilic and will elute later on a C18 column.

Protocol B: The "Self-Validating" Cytotoxicity Assay

Objective: To determine if observed cell death is due to HMGCR inhibition (on-target) or general chemical toxicity (off-target).

Materials:

-

Target Cell Line (e.g., HepG2, HUVEC)

-

ent-Atorvastatin (Negative Control)

-

Mevalonolactone (Rescue Compound)

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow 24h attachment.

-

Treatment Groups (n=4):

-

Group 1: Vehicle (DMSO 0.1%)

-

Group 2: Atorvastatin (Dose Response: 10 nM – 50 µM)

-

Group 3: ent-Atorvastatin (Dose Response: 10 nM – 50 µM)

-

Group 4: Atorvastatin (IC90) + Mevalonolactone (100 µM)

-

-

Incubation: 48 – 72 hours.

-

Readout: ATP-based viability assay (e.g., CellTiter-Glo).

Data Interpretation:

| Observation | Conclusion |

|---|---|

| Atorvastatin kills; ent-Atorvastatin has no effect. | VALID. The effect is HMGCR-dependent. |

| Both compounds kill at similar concentrations. | INVALID. The toxicity is off-target (likely membrane disruption or mitochondrial stress). |

| Mevalonate rescues Atorvastatin toxicity. | VALID. Confirms the mechanism is via the mevalonate pathway. |

Logical Workflow for Data Analysis

Use the following decision tree to interpret your experimental results when using ent-Atorvastatin.

Figure 2: Logical framework for interpreting negative control data. Divergence between the enantiomers confirms pathway specificity.

Comparative Data Summary

The following table summarizes the expected pharmacological profiles of the enantiomeric pair. Use this as a reference for expected IC50 shifts.

| Feature | Atorvastatin (3R,5R) | ent-Atorvastatin (3S,5S) | Rationale |

| HMGCR Binding (IC50) | ~ 8 nM | > 10,000 nM (Inactive) | Stereospecific pocket requirements [1]. |

| LogP (Lipophilicity) | 6.36 | 6.36 | Enantiomers have identical physical properties. |

| Solubility | Low (aq) | Low (aq) | Identical. |

| OATP1B1 Inhibition | Yes | Yes (Variable) | Transporter binding is less stereospecific than catalytic inhibition [2]. |

| P-gp (MDR1) Efflux | Substrate | Substrate | Physicochemical recognition dominates efflux [3]. |

Warning on Transporters: ent-Atorvastatin may still inhibit OATP or P-gp transporters. If your phenotype relies on the transport of other drugs (drug-drug interaction studies), ent-Atorvastatin acts as a physicochemical control, not a transporter-inactive control.

References

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164.

-

Vildhede, A., et al. (2014). Hepatic uptake of atorvastatin: influence of variability in transporter expression on hepatic clearance and drug-drug interactions. Drug Metabolism and Disposition, 42(7), 1210-1218.

-

Bogman, K., et al. (2001). HMG-CoA reductase inhibitors as P-glycoprotein substrates and/or inhibitors. Journal of Pharmaceutical Sciences, 90(11), 1716-1723.

-

Hoffmann, M. M., et al. (2012). Stereoselective uptake of statins by the organic anion transporting polypeptide (OATP). British Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of Atorvastatin Analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Stereocontrol & Yield in Heptanoic Acid Side-Chain Assembly

Introduction: The Imperative

Welcome to the Technical Support Center. You are likely here because your synthesis of an Atorvastatin analog has hit a critical bottleneck. Whether you are modifying the penta-substituted pyrrole core or optimizing the pharmacophore, the challenge invariably lies in maintaining the

In this guide, we move beyond standard textbook protocols to address the specific "failure modes" encountered in high-performance drug discovery. We focus on the Convergent Synthesis Strategy , where a fully functionalized chiral side chain is condensed with a 1,4-diketone.

Module 1: The Pyrrole Core Assembly (Paal-Knorr)

Context: The convergent Paal-Knorr reaction between a sterically hindered 1,4-diketone and a chiral amine is the industry standard (Parke-Davis/Pfizer route). However, it is prone to stagnation due to the massive steric bulk of the reagents.

Troubleshooting Guide

Q1: My Paal-Knorr condensation stalls at 40-50% conversion. Increasing temperature only degrades my chiral amine. What is the fix?

A: The stagnation is kinetic, not thermodynamic. The reaction requires specific acid catalysis to overcome the steric barrier without racemizing the amine's chiral centers.

-

The Fix: Pivalic Acid Catalysis. Standard mineral acids are too harsh for the acetonide-protected side chain. You must use Pivalic Acid (2,2-dimethylpropanoic acid) . Its steric bulk prevents it from attacking the protecting groups, while its acidity (

) is sufficient to catalyze the dehydration. -

Protocol Adjustment:

-

Switch solvent system to Toluene:Heptane:THF (1:4:1) .[1]

-

Add 1.0 equivalent of Pivalic Acid.

-

Implement active water removal (Dean-Stark trap or molecular sieves). The reaction is driven by entropy; water removal is non-negotiable.

-

Q2: I am seeing "Des-fluoro" impurities in the final pyrrole. Is this a reaction artifact?

A: No, this is likely an upstream raw material issue.

-

Root Cause: The des-fluoro impurity typically originates from the 4-fluorobenzaldehyde used to synthesize the 1,4-diketone precursor (via Stetter reaction).

-